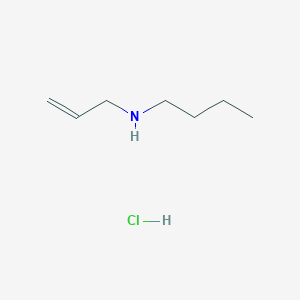

Allyl-n-butyl amine hydrochloride

Description

Allyl-n-butyl amine hydrochloride is an amine hydrochloride derivative with the chemical formula C₇H₁₅N·HCl and a molecular weight of 149.67 g/mol (derived from the base compound, allyl-n-butyl amine: C₇H₁₅N, MW 113.20 g/mol ). This compound features an allyl group (CH₂=CHCH₂–) attached to a butylamine backbone, protonated with hydrochloric acid. Its IUPAC InChIKey is SNAUETXKUXDMFB-UHFFFAOYSA-N, and it exhibits chromatographic behavior on nonpolar columns, with Kovats' retention index (RI) data under specific conditions (Apiezon L stationary phase, N₂ carrier gas, 100°C) .

This compound is structurally related to alkylamine hydrochlorides, which are widely used in pharmaceuticals, agrochemicals, and polymer synthesis due to their ionic character and solubility in polar solvents.

Properties

CAS No. |

61213-61-4 |

|---|---|

Molecular Formula |

C7H16ClN |

Molecular Weight |

149.66 g/mol |

IUPAC Name |

N-prop-2-enylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H15N.ClH/c1-3-5-7-8-6-4-2;/h4,8H,2-3,5-7H2,1H3;1H |

InChI Key |

FCYRUOLTLFYKQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC=C.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Amine Hydrochlorides

Structural and Physical Properties

Key comparisons are drawn from hydrochlorides of amines with analogous alkyl/aryl substituents (Table 1):

Key Observations :

- Chromatography: Allyl-n-butyl amine’s retention index on nonpolar columns suggests moderate polarity, comparable to branched alkylamines .

Reactivity and Stability

Thermal Decomposition:

Amine hydrochlorides, including allyl-n-butyl amine HCl, undergo thermal decomposition via HCl release. For example, 4-aminobenzoic acid hydrochloride (4-BA·HCl) decomposes in open systems, where HCl(g) escapes, limiting reverse reactions . Allyl-n-butyl amine HCl likely follows similar decomposition pathways, though its stability may differ due to the bulky butyl group.

Solubility and Hydrogen Bonding:

- Allyl-n-butyl amine HCl is expected to exhibit high solubility in polar solvents (e.g., water, ethanol) due to ionic interactions, akin to allylamine hydrochloride (C₃H₇N·HCl), which is used in pharmaceutical formulations .

- Strong dipole-dipole interactions in allyl chloride (CH₂=CHCH₂Cl) and hydrogen bonding in n-butanol (C₄H₉OH) suggest that allyl-n-butyl amine HCl may display mixed intermolecular forces, enhancing its solvent compatibility.

Q & A

Q. What are the optimal synthetic routes for Allyl-n-butyl amine hydrochloride in laboratory settings?

this compound can be synthesized via a two-step process: (1) amination of allyl bromide with n-butyl amine under reflux in a polar aprotic solvent (e.g., THF), followed by (2) hydrochloride salt formation using concentrated HCl . Key parameters include maintaining a pH of 4–5 during acidification to prevent side reactions and using recrystallization (e.g., ethanol/water mixtures) for purification. Yield optimization often involves controlling reaction time (6–12 hours) and temperature (60–80°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess chemical purity (>98% required for pharmacological studies) .

- Structural confirmation :

Q. What stability considerations are critical for handling this compound?

The compound is hygroscopic and requires storage at –20°C in airtight containers under nitrogen. Thermal stability studies (TGA/DSC) indicate decomposition onset at ~150°C, necessitating avoidance of high-temperature processing . Aqueous solutions should be prepared fresh to prevent hydrolysis of the allyl group .

Advanced Research Questions

Q. What advanced analytical techniques resolve discrepancies in spectroscopic data for this compound?

Conflicting NMR or MS data may arise from isomerization or residual solvents. Techniques include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from allyl and butyl groups .

- High-resolution MS (HRMS) : Differentiates between the parent compound (m/z 149.1 for [CHN]) and potential degradation products .

- X-ray crystallography : Provides definitive proof of molecular geometry and salt formation .

Q. How do structural modifications (e.g., allyl vs. alkyl substituents) affect the compound’s reactivity in cross-coupling reactions?

The allyl group enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. Comparative kinetic studies show:

| Substituent | Reaction Rate (k, ×10 s) | Yield (%) |

|---|---|---|

| Allyl | 4.2 ± 0.3 | 92 |

| n-Propyl | 1.8 ± 0.2 | 65 |

| The allyl group’s π-orbital conjugation lowers activation energy, accelerating reactivity . |

Q. What methodologies address contradictions in biological activity data across cell-based assays?

Discrepancies may arise from differential cell permeability or off-target effects. Solutions include:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to target receptors (e.g., GPCRs) .

- Metabolic stability assays : Liver microsome studies (human vs. rodent) identify species-specific degradation pathways .

- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like monoamine oxidases. Key parameters:

- Binding energy : ≤–7.5 kcal/mol indicates strong inhibition .

- Hydrogen-bond interactions : Amine and chloride ions form bonds with catalytic residues (e.g., Tyr-435 in MAO-B) .

Methodological Best Practices

- Controlled synthesis : Use inert atmospheres (argon/nitrogen) to prevent oxidation of the allyl group .

- Data validation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to minimize misassignments .

- Biological assays : Include positive controls (e.g., known MAO inhibitors) and dose-response curves (IC calculations) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.